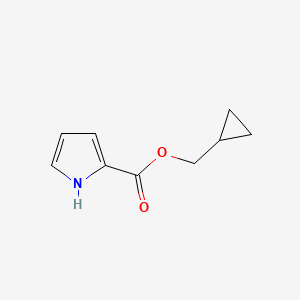
Cyclopropylmethyl 1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The compound features a cyclopropylmethyl group attached to the nitrogen atom of the pyrrole ring, and an ester functional group at the 2-position of the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl 1H-pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of cyclopropylmethylamine with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative . Another method involves the reaction of cyclopropylmethylamine with ethyl pyruvate under catalyst-free and solvent-free conditions, resulting in the formation of the pyrrole ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl 1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropylmethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Methyl 1H-pyrrole-2-carboxylate: Contains a methyl group instead of a cyclopropylmethyl group.
Butyl 1H-pyrrole-2-carboxylate: Features a butyl group in place of the cyclopropylmethyl group.
Uniqueness
Cyclopropylmethyl 1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
cyclopropylmethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c11-9(8-2-1-5-10-8)12-6-7-3-4-7/h1-2,5,7,10H,3-4,6H2 |
Clave InChI |
BKGFIMDNAUYNAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


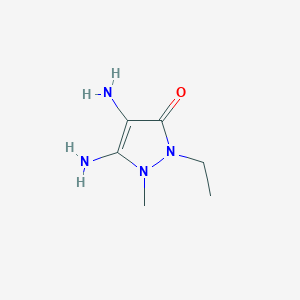

![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)

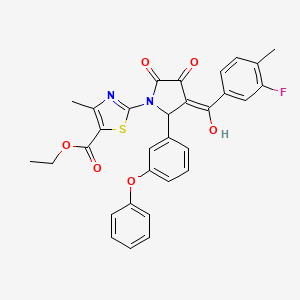
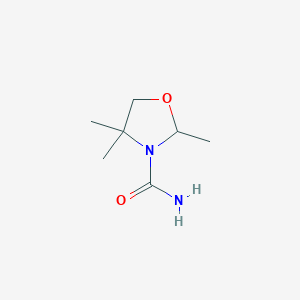
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
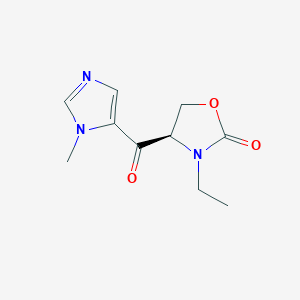
-, (SP-4-3)-](/img/structure/B12871410.png)
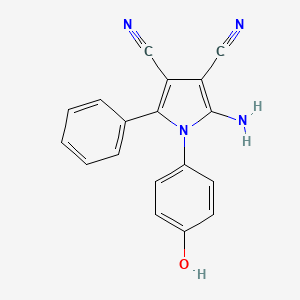
![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
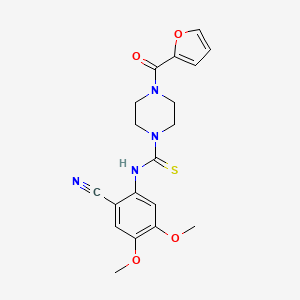
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
